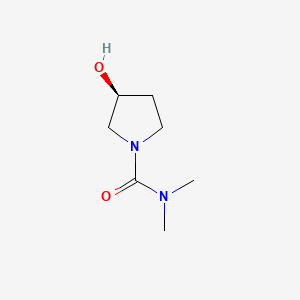

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFCLBYZOKZQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202319 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-89-7 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: An In-Depth Technical Guide

Introduction

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral molecule of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[1] The stereospecific introduction of a hydroxyl group at the 3-position, combined with the N,N-dimethylcarboxamide functionality, offers a unique combination of hydrogen bonding capability, polarity, and structural rigidity. These features make it a valuable building block for creating novel chemical entities with tailored pharmacological profiles. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic schemes.

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, based on the analysis of structurally related compounds and fundamental spectroscopic principles. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrrolidine derivatives.

Molecular Structure and Spectroscopic Overview

The structural features of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, particularly the presence of a hydroxyl group, a tertiary amide, and a chiral center, give rise to a distinct spectroscopic fingerprint. The following sections will delve into the predicted data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure with Atom Numbering

Caption: 2D structure of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide with atom numbering for NMR assignments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is predicted to show distinct signals for the pyrrolidine ring protons, the N,N-dimethyl protons, and the hydroxyl proton. The chirality at the C3 position results in diastereotopic protons on the adjacent methylene groups (C2 and C4), which are expected to exhibit complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| H on C2 | 3.2 - 3.6 | m | - | Diastereotopic protons, complex multiplet. |

| H on C3 | ~4.4 | m | - | Methine proton adjacent to the hydroxyl group. |

| H on C4 | 1.8 - 2.2 | m | - | Diastereotopic protons, complex multiplet. |

| H on C5 | 3.3 - 3.7 | m | - | Protons adjacent to the amide nitrogen. |

| OH | 1.5 - 4.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| N(CH₃)₂ | ~2.9 | s | - | Two singlets may be observed due to restricted rotation around the C-N amide bond. |

Interpretation and Causality:

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as complex multiplets due to geminal and vicinal coupling. The presence of the chiral center at C3 renders the protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will likely have different chemical shifts and couple to each other. Protons on C2 and C5, being adjacent to the electron-withdrawing amide nitrogen, are expected to be deshielded and appear at a lower field compared to the protons on C4.[2]

-

C3 Methine Proton: The proton on the carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded and will likely appear as a multiplet around 4.4 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3] It typically appears as a broad singlet and can be confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).

-

N,N-dimethyl Protons: The two methyl groups attached to the amide nitrogen are expected to give a sharp singlet around 2.9 ppm. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to two separate singlets for the methyl groups.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).[5]

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[5]

-

-

Data Acquisition: Acquire the free induction decay (FID) data.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

D₂O Exchange (Optional): To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~55 | Adjacent to the amide nitrogen. |

| C3 | ~70 | Carbon bearing the hydroxyl group. |

| C4 | ~35 | Aliphatic carbon in the pyrrolidine ring. |

| C5 | ~48 | Adjacent to the amide nitrogen. |

| C=O | ~170 | Carbonyl carbon of the tertiary amide.[6] |

| N(CH₃)₂ | ~37 | Methyl carbons on the amide nitrogen. Two signals may be observed.[7] |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the tertiary amide is expected to be the most deshielded carbon, appearing at the downfield end of the spectrum, typically around 170 ppm.[6]

-

C3 Carbon: The carbon atom attached to the electronegative hydroxyl group (C3) will be significantly deshielded compared to the other aliphatic carbons in the ring, with a predicted chemical shift of around 70 ppm.

-

Pyrrolidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C5) will be more deshielded than the C4 carbon due to the electron-withdrawing effect of the nitrogen atom.

-

N,N-dimethyl Carbons: The two methyl carbons are expected to appear around 37 ppm. Similar to the ¹H NMR, restricted rotation around the C-N amide bond could result in two distinct signals for these carbons.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled acquisition mode to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Acquisition: Acquire the FID. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and tertiary amide functional groups.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H | 3500 - 3200 (broad) | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=O (tertiary amide) | 1680 - 1630 (strong) | Stretching ("Amide I band")[8][9] |

| C-N | 1250 - 1020 | Stretching[10] |

Interpretation and Causality:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is the hallmark of a hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the carbonyl group in a tertiary amide.[8][9] The exact position can be influenced by the ring strain and electronic environment.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the methyl groups.

-

C-N Stretch: The stretching vibration of the C-N bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet can be prepared, or the spectrum can be acquired directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

-

Set the spectral range typically from 4000 to 400 cm⁻¹.

-

-

Data Acquisition: Place the sample in the instrument and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 158 | [M]⁺ | Molecular ion peak. May be weak or absent in EI. |

| 140 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion. A common fragmentation for alcohols.[11][12] |

| 113 | [M - CH₃-N=CH₂]⁺ | Alpha-cleavage next to the nitrogen atom. |

| 86 | [Pyrrolidine ring fragment]⁺ | Cleavage of the N,N-dimethylcarboxamide group. |

| 72 | [CON(CH₃)₂]⁺ | N,N-dimethylcarboxamide fragment. |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (158 g/mol ). In EI-MS, this peak might be weak or absent for alcohols due to rapid fragmentation.[11]

-

Loss of Water: A common fragmentation pathway for cyclic alcohols is the elimination of a water molecule, which would result in a peak at m/z 140 ([M-18]).[12][13]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen) is a favorable fragmentation process. Alpha-cleavage next to the hydroxyl group or the ring nitrogen can lead to various fragment ions.

-

Amide Fragmentation: The N,N-dimethylcarboxamide group can cleave to produce a characteristic ion at m/z 72.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to enhance the observation of the molecular ion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on known fragmentation mechanisms.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the unambiguous structure elucidation of a novel compound. The following workflow illustrates how the different spectroscopic techniques are integrated.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide relies on the integration of data from multiple analytical techniques. While this guide provides predicted data based on sound scientific principles and analysis of related structures, experimental verification is essential. The protocols outlined herein offer a robust framework for obtaining high-quality spectroscopic data, which is fundamental for any research or development program involving this or similar chiral pyrrolidine derivatives. The unique spectral features arising from its specific combination of functional groups and stereochemistry underscore the power of modern spectroscopic methods in chemical analysis.

References

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024-09-30). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025-08-07). [Link]

-

University of Calgary. IR: amines. [Link]

-

PlantaeDB. (3R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid. [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. (2024-12-05). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). [Link]

-

Whitman College. GCMS Section 6.10. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Google Patents. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. (1988-10-27). [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022-03-12). [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

ResearchGate. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (2025-08-30). [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

ResearchGate. (PDF) Influence of the Physico-Chemical Properties of Model Compounds on the Mean Sizes and Retention Rate of Gliadin Nanoparticles. (2025-10-15). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]

-

PubChem. 2-hydroxy-N-phenylpyrrolidine-1-carboxamide. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

University of Regensburg. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 13C NMR Data for Substituted Pyrrolidines

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrrolidines. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and a thorough characterization of its derivatives is paramount for successful drug discovery endeavors.[1]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a structural motif present in a vast array of natural products, pharmaceuticals, and catalysts. Its prevalence stems from its unique conformational properties and its ability to serve as a versatile synthetic handle. In drug design, the stereochemistry and substitution pattern of the pyrrolidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[1] Consequently, unambiguous structural and stereochemical assignment is not merely a procedural step but a critical component of the development pipeline. 13C NMR spectroscopy serves as an indispensable tool for this purpose, offering detailed insights into the carbon framework of these molecules.

Fundamentals of 13C NMR Spectroscopy for the Pyrrolidine Core

Unlike 1H NMR, 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, making it a powerful probe for structural analysis.[2] The 13C NMR spectrum of an unsubstituted pyrrolidine in CDCl3 shows two signals: one for the C2/C5 carbons (α to the nitrogen) at approximately 47 ppm and another for the C3/C4 carbons (β to the nitrogen) at around 25 ppm. The introduction of substituents dramatically alters this simple picture.

The key factors influencing the 13C chemical shifts in substituted pyrrolidines are:

-

Electronic Effects (Inductive and Resonance): Electronegative substituents (e.g., -OH, -F, -NR2) withdraw electron density, "deshielding" the attached carbon and shifting its resonance downfield (to a higher ppm value).[2][3] Conversely, electron-donating groups can cause an upfield shift.

-

Steric Effects: Steric compression, particularly the γ-gauche effect, can cause a significant upfield (shielding) shift for carbons that are three bonds away from a bulky substituent and in a gauche conformation. This is a critical principle for stereochemical assignment.

-

Stereochemistry: The relative orientation of substituents (cis vs. trans) creates distinct chemical environments for the ring carbons, resulting in different chemical shifts.[4][5][6] This is often the most powerful application of 13C NMR in this context.

-

Solvent Effects: The choice of NMR solvent can influence chemical shifts, especially for carbons near functional groups capable of hydrogen bonding or protonation.[7][8]

Decoding the Data: Substituent Effects in Detail

The predictive power of 13C NMR lies in understanding how specific structural changes manifest in the spectrum.

N-Substitution

Substitution on the pyrrolidine nitrogen is common. The nature of the N-substituent directly impacts the C2 and C5 carbons. For example, acylation of the nitrogen (forming an amide) introduces a carbonyl group, which significantly deshields the α-carbons (C2 and C5), shifting them downfield.

C-Substitution and Stereochemistry

Substitution on the carbon framework provides the most complex and information-rich data. The position, nature, and stereochemical orientation of the substituent are all encoded in the chemical shifts of the pyrrolidine ring carbons.

For instance, in a 2-substituted pyrrolidine like proline, the C2 (α-carbon) is significantly deshielded by the carboxylic acid group.[9][10] In a 3- or 4-hydroxypyrrolidine, the carbon bearing the hydroxyl group (C3 or C4) will be shifted downfield to the 60-80 ppm range, while also influencing the shifts of adjacent carbons.[3]

The stereochemical relationship between substituents is a key determinant of the final spectrum. For example, the 13C NMR chemical shifts for a cis-3,4-disubstituted pyrrolidine will be markedly different from its trans isomer due to different steric interactions and conformational preferences.[1]

The following diagram illustrates the general principles of how substituents influence the 13C chemical shifts of the pyrrolidine ring.

Caption: Influence of substituents on pyrrolidine 13C NMR chemical shifts.

Data Compendium: 13C NMR Chemical Shifts of Representative Substituted Pyrrolidines

The following tables summarize typical 13C NMR chemical shift ranges and provide specific examples for substituted pyrrolidines. Note that values are typically reported in ppm relative to Tetramethylsilane (TMS).[2]

Table 1: Typical 13C Chemical Shift Ranges for Pyrrolidine Carbons

| Carbon Environment | Typical Chemical Shift (ppm) | Influencing Factors |

| C-X (X = Halogen) | 40 - 80 | Electronegativity of halogen |

| C-O (Alcohol, Ether) | 60 - 80 | Downfield shift due to oxygen |

| C-N (Amine) | 40 - 70 | Dependent on N-substitution |

| C=O (Ketone/Amide) | 170 - 210 | sp2 hybridization and oxygen deshielding |

| Aliphatic C-C | 20 - 40 | Base value for C3/C4 carbons |

Data synthesized from general NMR chemical shift tables.[3][11][12][13]

Table 2: Experimental 13C NMR Data for Selected Pyrrolidine Derivatives

| Compound | C2 | C3 | C4 | C5 | Other Carbons | Solvent |

| L-Proline[10] | 61.7 | 30.2 | 25.4 | 47.3 | C=O: 175.6 | D2O |

| Spiro[indolin-3,2′-pyrrolidin]-2-one derivative[14] | 68.66 | 62.45 | 51.52 | 69.04 | C=O: 181.06, 196.74 | CDCl3 |

| N-Boc-L-proline-L-proline-OMe[8] | ~60 | ~30-32 | ~23-25 | ~47 | C=O (ester): ~173, C=O (Pro): ~172, C=O (Boc): ~154 | Variable |

Note: Specific chemical shifts can vary based on experimental conditions.

Experimental Protocol: A Self-Validating Approach to Structure Elucidation

Acquiring high-quality, interpretable 13C NMR data requires a systematic approach. The following protocol is designed to be a self-validating system, incorporating 2D NMR techniques for unambiguous assignment.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at a concentration of 5-20 mg in 0.6-0.7 mL.

-

Causality: Deuterated solvents are used to avoid large protonated solvent signals that would overwhelm the analyte signals. Common choices include CDCl3 for general organic compounds, DMSO-d6 for less soluble compounds, and D2O for highly polar or ionic species like amino acids.[7]

-

-

Internal Standard: Add a small amount of TMS (0 ppm reference) unless the solvent signal (e.g., CDCl3 at 77.16 ppm) is used as a secondary reference.

-

Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into the NMR tube to ensure sample homogeneity and improve magnetic field shimming.

Step 2: Data Acquisition Workflow

-

Initial 1D Scans:

-

Proton (1H) NMR: Quickly acquire a 1H NMR spectrum. This confirms the sample's integrity and provides a guide for the expected number of signals.

-

Standard 13C NMR: Acquire a proton-decoupled 13C spectrum. This provides the chemical shifts of all carbon atoms.

-

Expert Insight: For quaternary carbons, which have long relaxation times, ensure the relaxation delay (d1) is sufficient (e.g., 2-5 seconds) for accurate integration if quantitative data is needed. However, for routine structural confirmation, a shorter delay is often acceptable.[15]

-

-

-

Spectral Editing (DEPT):

-

DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are absent.

-

DEPT-90: Run a DEPT-90 experiment. Only CH signals will appear in this spectrum.

-

Trustworthiness: By combining the standard 13C, DEPT-135, and DEPT-90 spectra, you can definitively determine the multiplicity (C, CH, CH2, or CH3) of each carbon signal.

-

-

2D Correlation Spectroscopy (for Unambiguous Assignment):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a powerful method for assigning the signals of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are typically 2 or 3 bonds away. It is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

-

Self-Validation: The combination of 1D and 2D NMR data creates a robust, self-validating dataset. An assignment is considered confirmed only when it is consistent across all acquired spectra (1H, 13C, DEPT, HSQC, and HMBC).

-

Caption: A self-validating workflow for the structural elucidation of pyrrolidines.

Conclusion

13C NMR spectroscopy is a cornerstone technique in the chemical sciences, offering unparalleled insight into the carbon framework of molecules. For researchers engaged in the synthesis and development of substituted pyrrolidines, a mastery of 13C NMR interpretation is essential. By understanding the fundamental principles of chemical shifts and leveraging a systematic, multi-spectrum approach that includes DEPT and 2D correlation experiments, scientists can achieve confident and unambiguous structural and stereochemical assignments, thereby accelerating the drug discovery and development process.

References

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

-

ResearchGate. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]

- Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Letters, 31(49), 7099-7100.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Available at: [Link]

- Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160.

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of... Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

- Vitale, R., Scipuio, V., & Di Sarno, V. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(12), 4785.

- Al-Abdi, J. M., & Platts, J. A. (2023). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC advances, 13(33), 23158-23166.

- Lescrinier, E., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 323, 106894.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]

- Afonin, A. V., & Vashchenko, A. V. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Russian Journal of Organic Chemistry, 43(8), 1184-1192.

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Proline(147-85-3) 13C NMR spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. magritek.com [magritek.com]

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxypyrrolidine Derivatives

Abstract

The 3-hydroxypyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. The stereochemical configuration of this five-membered heterocyclic ring and its substituents profoundly influences molecular conformation, binding affinity to biological targets, and overall pharmacological properties. This guide provides a comprehensive exploration of the stereochemistry of 3-hydroxypyrrolidine derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism in these systems, dissect key strategies for stereocontrolled synthesis, detail robust analytical techniques for stereochemical characterization, and examine case studies that underscore the criticality of stereochemistry in drug efficacy.

The Strategic Importance of Stereochemistry in 3-Hydroxypyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of bioactive molecules, appearing in natural products, alkaloids, and a wide array of synthetic drugs.[1][2] The introduction of a hydroxyl group at the C3 position creates a chiral center, giving rise to (R)- and (S)-3-hydroxypyrrolidine enantiomers. This seemingly simple structural feature has profound implications:

-

Biological Activity: The precise three-dimensional arrangement of the hydroxyl group and other substituents dictates the molecule's ability to interact with chiral biological targets such as enzymes and receptors. Often, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for undesirable side effects.

-

Physicochemical Properties: Stereochemistry influences properties like solubility, crystal packing, and metabolic stability, which are critical for drug development.

-

Synthetic Intermediates: Enantiomerically pure 3-hydroxypyrrolidines are invaluable chiral building blocks for the synthesis of complex pharmaceutical agents, including antibiotics, antivirals, and central nervous system drugs.[3] For instance, (S)-3-hydroxypyrrolidine is a key intermediate in the synthesis of carbapenem antibiotics, quinolone-based antibiotics, and calcium antagonists like Barnidipine.[3]

This guide will navigate the essential considerations for controlling and confirming the stereochemistry of this vital molecular scaffold.

Fundamentals of Stereoisomerism and Conformation

The non-planar, puckered nature of the pyrrolidine ring results in complex conformational behavior. The two primary conformations are the envelope (Cs symmetry) , where one atom is out of the plane of the other four, and the twist (C2 symmetry) , where two atoms are displaced on opposite sides of the plane defined by the other three.

The position and orientation (axial vs. equatorial) of the C3-hydroxyl group and any N-substituent significantly influence the conformational equilibrium. This equilibrium is not merely an academic point; it defines the spatial orientation of pharmacophoric features and thus the molecule's biological activity. Hydroxylation at C3, for example, has a marked impact on the cis-trans isomerization of the preceding peptide bond in proline-containing peptides, a critical factor in protein folding and function.[4]

Diagram 1: Conformational Puckering of the Pyrrolidine Ring

Caption: Envelope and Twist conformations of the pyrrolidine ring.

Core Strategies for Stereocontrolled Synthesis

Achieving stereochemical purity is a central challenge in the synthesis of 3-hydroxypyrrolidine derivatives. The choice of strategy depends on factors such as the desired stereoisomer, the complexity of the target molecule, scalability, and cost.

Chiral Pool Synthesis: The Power of Nature

This strategy leverages readily available, enantiomerically pure starting materials from nature. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

From L-Hydroxyproline: (2S,4R)-4-hydroxyproline is a common and inexpensive starting material. It can be used to synthesize a variety of substituted pyrrolidines. For example, the synthesis of precursors for drugs like Ertapenem and Meropenem starts from Boc-protected trans-4-hydroxy-L-proline.[1][2]

-

From Amino Acids: Other amino acids, such as 4-amino-(S)-2-hydroxybutylic acid, serve as versatile starting points for the synthesis of (S)-3-hydroxypyrrolidine.[3] This approach involves steps like protection of the amine, reduction of the carboxylic acid, cyclization, and deprotection.[3]

-

From Sugars: The rich stereochemistry of carbohydrates can be harnessed to create highly functionalized pyrrolidines.

Causality in Experimental Choice: The chiral pool approach is often favored in industrial settings for its cost-effectiveness and the high enantiomeric purity of the starting materials. However, it can be limited by the structural diversity of the available chiral pool, sometimes requiring lengthy synthetic sequences to reach the desired target.

Asymmetric Catalysis: Precision and Versatility

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This is a powerful and elegant approach to creating chirality.

-

Asymmetric Hydrogenation: The reduction of a prochiral pyrrolinium salt or a related unsaturated precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) can provide direct access to enantiopure pyrrolidines.

-

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles, catalyzed by chiral metal complexes, is a highly effective method for constructing the pyrrolidine ring with multiple stereocenters in a single step.[5][6] This method allows for the creation of highly substituted pyrrolidines with excellent control over both relative and absolute stereochemistry.[5]

-

Organocatalysis: Small, chiral organic molecules can catalyze a wide range of transformations. Proline and its derivatives are famous organocatalysts, and derivatives of (S)-3-hydroxypyrrolidine itself can be used to direct the stereochemical outcome of reactions like Michael additions and Diels-Alder reactions.[7][8]

Diagram 2: General Workflow for Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis and analysis.

Chemoenzymatic Synthesis: Combining the Best of Both Worlds

Enzymes are highly efficient and exquisitely selective catalysts. Chemoenzymatic strategies integrate traditional organic synthesis with biocatalytic steps to achieve high stereoselectivity.

-

Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of a racemic mixture of 3-hydroxypyrrolidine, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.

-

Asymmetric Reduction/Transamination: Keto reductases (KREDs) can reduce an N-protected-3-pyrrolidinone to a specific enantiomer of the corresponding alcohol with high enantiomeric excess.[9] Similarly, amine transaminases (ATAs) can convert the same ketone into an enantiopure 3-aminopyrrolidine, which can be a precursor to the hydroxy derivative.[9]

Analytical Methods for Stereochemical Determination

Unambiguous determination of both relative and absolute stereochemistry is a non-negotiable aspect of developing chiral drugs. A multi-pronged analytical approach is often necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity (enantiomeric excess, % ee) of a sample. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based | Chiralpak®, Chiralcel® | Normal Phase (Hexane/IPA) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the coated polysaccharide.[10] |

| Macrocyclic Antibiotic | Chirobiotic™ | Reversed-Phase, Polar Organic | Inclusion complexation, hydrogen bonding, and ionic interactions. |

| Pirkle-type (Brush-type) | Whelk-O®, DACH-DNB | Normal Phase | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the small chiral molecule bonded to the silica support. |

Trustworthiness of the Protocol: A robust chiral HPLC method requires careful validation, including specificity (baseline resolution of enantiomers), linearity, accuracy, and precision. The choice of CSP and mobile phase is critical and often requires screening several combinations to achieve optimal separation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for determining relative stereochemistry in diastereomers and for conformational analysis.

-

Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. By analyzing the ³JHH values of the ring protons, one can deduce the preferred conformation (envelope or twist) and the relative orientation of substituents.[11]

-

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY or ROESY) detects protons that are close in space (< 5 Å). The presence of an NOE cross-peak between two protons indicates their cis relationship on the ring.

-

Chiral Derivatizing Agents (CDAs): Reacting a racemic mixture with an enantiomerically pure CDA (e.g., Mosher's acid chloride) produces a mixture of diastereomers, which can often be distinguished and quantified by high-field ¹H or ¹⁹F NMR.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. The resulting three-dimensional structure serves as an unambiguous proof of configuration and provides valuable insights into solid-state conformation.[12]

Diagram 3: Decision Tree for Stereochemical Analysis

Caption: Decision-making workflow for analytical method selection.

Experimental Protocols

Protocol: Synthesis of (S)-3-Hydroxypyrrolidine from 4-Amino-(S)-2-hydroxybutylic acid

This protocol is adapted from established industrial methods and illustrates a typical chiral pool synthesis.[3]

Step 1: Esterification and Lactam Cyclization

-

To a stirred suspension of 4-amino-(S)-2-hydroxybutylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and neutralize with a solution of sodium methoxide in methanol.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude methyl ester is then heated in methanol with potassium carbonate (1.5 eq) for 12 hours to effect lactam cyclization.

-

After cooling, filtration, and concentration, the resulting (S)-3-hydroxy-2-pyrrolidinone is obtained and can be purified by chromatography or distillation.

Step 2: Reduction of the Lactam

-

To a solution of (S)-3-hydroxy-2-pyrrolidinone (1.0 eq) in tetrahydrofuran (THF, 15 vol), add sodium borohydride (2.0 eq) portion-wise at 0 °C.

-

Slowly add sulfuric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours.

-

Cool to room temperature and quench carefully with water.

-

Basify the mixture with 20% aqueous NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield optically pure (S)-3-hydroxypyrrolidine.

Self-Validating System: Each step should be monitored by TLC or LC-MS. The final product's identity should be confirmed by ¹H and ¹³C NMR, and its optical purity must be verified by chiral HPLC analysis.

Protocol: Chiral HPLC Analysis

-

Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).

-

Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The (R) and (S) enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Conclusion and Future Outlook

The stereochemistry of 3-hydroxypyrrolidine derivatives is not a trivial detail but a fundamental determinant of molecular function and therapeutic utility. A deep understanding of conformational behavior, coupled with a mastery of stereoselective synthesis and rigorous analytical characterization, is essential for any researcher or drug developer working with this critical scaffold. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis and biocatalysis, our ability to access novel, structurally complex, and stereochemically pure 3-hydroxypyrrolidine derivatives will continue to expand. This will undoubtedly fuel the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- Title: Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

-

Title: Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: NIH National Library of Medicine (PMC). URL: [Link]

-

Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Source: NIH National Library of Medicine (PMC). URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: MDPI (Molecules). URL: [Link]

-

Title: Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Source: NIH National Library of Medicine. URL: [Link]

-

Title: The 3 J HH of the pyrrolidine-ring protons used in the con- formational analysis. Source: ResearchGate. URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Source: NIH National Library of Medicine (PMC). URL: [Link]

-

Title: The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Source: PubMed. URL: [Link]

-

Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Source: NIH National Library of Medicine. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chiral Hydroxypyrrolidines: From Natural Origins to Modern Asymmetric Strategies

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral hydroxypyrrolidines represent a cornerstone structural motif in medicinal chemistry and asymmetric synthesis. Their prevalence in pharmaceuticals, natural products, and as powerful organocatalysts underscores the critical importance of efficient and stereocontrolled synthetic access. This technical guide provides an in-depth exploration of the discovery and synthesis of these valuable heterocycles. We begin by tracing their origins to the natural discovery of (2S,4R)-4-hydroxyproline, the archetypal example found abundantly in collagen. The guide then details the seminal "first synthesis" strategies, which logically leveraged this and other natural products as chiral starting materials. We critically analyze the causality behind these early experimental approaches, providing detailed protocols for key transformations. Finally, the guide transitions to the modern era, examining the development of de novo asymmetric methods that offer greater synthetic flexibility and overcome the limitations of the chiral pool. A particular focus is placed on a landmark enantioselective C-H amination reaction, illustrating the power of contemporary catalytic design. This guide is structured to provide researchers and drug development professionals with both the historical context and the practical, field-proven insights necessary to understand and apply the synthesis of chiral hydroxypyrrolidines.

The Foundational Discovery: Nature's Chiral Hydroxypyrrolidine

The story of chiral hydroxypyrrolidines begins not in a synthesis lab, but in the study of biochemistry and natural products. The discovery and characterization of naturally occurring amino acids provided the first examples of these structures and, crucially, a source of chirality for early synthetic efforts.

(2S,4R)-4-Hydroxyproline: The Archetype in Collagen

The most prominent member of this class is (2S,4R)-4-hydroxyproline (Hyp), a non-proteinogenic amino acid.[1] Its discovery is tied to the study of gelatin, a denatured form of collagen. In 1902, Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin.[2] This discovery was significant; hydroxyproline is a major component of collagen, making up roughly 13.5% of the protein in mammals.[2]

The hydroxyl group of Hyp is not incorporated during protein synthesis. Instead, it is installed via a post-translational modification, where specific proline residues in the nascent collagen polypeptide chain are hydroxylated by the enzyme prolyl 4-hydroxylase.[3][4] This hydroxylation is critical for the structural integrity of collagen, as the OH group participates in hydrogen bonding that stabilizes the iconic triple helix structure.[4][5] This natural abundance makes (2S,4R)-4-hydroxyproline an inexpensive and readily available chiral molecule, which logically positioned it as a foundational starting material for synthetic chemistry.[6][7]

The "Chiral Pool" Concept

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. For decades, the most logical and efficient way to synthesize a complex chiral molecule was to start with a piece of the molecule that already contained the correct stereochemistry. This approach circumvents the challenge of creating chirality from achiral materials. Hydroxyproline, malic acid, and glutamic acid are classic examples of chiral pool starting materials that have been historically used for the synthesis of various chiral hydroxypyrrolidines.[8]

Seminal Synthetic Approaches: Leveraging the Chiral Pool

The first syntheses of chiral hydroxypyrrolidines were not de novo constructions but rather modifications of existing, naturally derived chiral molecules. This approach is powerful because it directly transfers the stereochemistry of the starting material to the product.

Case Study 1: Synthesis from Hydroxyproline via Decarboxylation

One of the most direct early methods to access simpler 3-hydroxypyrrolidines was the decarboxylation of a substituted hydroxyproline. For example, (R)-3-hydroxy-L-proline could be used as a starting material, though its high cost limited its application for mass production.[9]

-

Experimental Rationale: The core logic is the removal of the carboxylic acid group (C1) from the pyrrolidine ring, leaving the rest of the chiral scaffold intact. This is a common strategy for converting amino acids into their corresponding amines. The challenge lies in performing this transformation efficiently without racemizing the adjacent stereocenter or affecting other functional groups.

-

Workflow: Decarboxylation of a Hydroxyproline Derivative

Caption: General workflow for the synthesis of a 3-hydroxypyrrolidine via decarboxylation.

Case Study 2: Synthesis from Malic and Glutamic Acid

More versatile, multi-step syntheses were developed from other chiral pool acids like D-malic acid and glutamic acid.[8][9] These routes involve building the pyrrolidine ring from an acyclic, chiral precursor.

-

Experimental Rationale: The synthesis from D-malic acid, for instance, involves converting the di-acid into a linear 4-amino-3-hydroxy precursor.[9] This is typically achieved through amidation, reduction, and functional group manipulations. The final key step is an intramolecular cyclization (an SN2 reaction) where the amine attacks a carbon bearing a leaving group to form the five-membered ring. This strategy, while longer, provides access to hydroxypyrrolidines that may not be directly available from hydroxyproline itself. However, these methods often required harsh reducing agents like LiAlH₄ or B₂H₆, which are expensive and difficult to handle on an industrial scale.[9]

-

Generalized Workflow from Acyclic Precursors

Caption: Conceptual workflow for building the hydroxypyrrolidine ring from natural acids.

-

Detailed Protocol: Synthesis of (S)-3-Hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid A representative modern industrial method starting from a chiral acyclic precursor involves several key transformations designed for scalability and purity.[9]

-

Amine Protection: The starting material, optically pure 4-amino-(S)-2-hydroxybutyric acid, has its amine group protected (e.g., as a carbamate) to prevent side reactions in subsequent steps.

-

Carboxylic Acid Reduction: The carboxylic acid group is selectively reduced to a primary alcohol using a suitable reducing agent.

-

Deprotection & Salt Formation: The amine protecting group is removed under acidic conditions to yield an amine salt.

-

Halogenation: The primary alcohol is converted into a good leaving group, typically a halide like bromide, by reacting it with a halogenating agent. This sets up the molecule for cyclization.

-

Intramolecular Cyclization: The crucial ring-forming step is induced by adding a base. The free amine performs an intramolecular nucleophilic attack on the carbon bearing the halide, displacing it and forming the pyrrolidine ring to yield (S)-3-hydroxypyrrolidine.

-

Purification: The final product is typically purified by distillation under reduced pressure.

-

The Dawn of De Novo Asymmetric Synthesis

While chiral pool synthesis is effective, it is inherently limited by the structures and stereochemistries of the available natural products. The evolution of organic chemistry demanded methods to create any desired stereoisomer of a hydroxypyrrolidine from simple, achiral starting materials. This led to the development of de novo asymmetric synthesis.

A Landmark Achievement: The Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction

A classic method for forming pyrrolidines is the Hofmann-Löffler-Freytag (HLF) reaction, a radical-based cyclization.[10][11] For over a century, rendering this powerful reaction enantioselective remained a formidable challenge. A significant breakthrough was the development of the first catalytic, enantioselective HLF reaction.[12][13]

-

Mechanistic Rationale: This pioneering work utilizes a chiral copper catalyst to control the stereochemistry of a C-H amination.[12] The reaction starts from a simple oxime derived from a ketone. The chiral catalyst facilitates a sequence of events: generation of an iminyl radical, a regioselective 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, and a highly stereoselective ring-closing C-N bond formation.[12][13] This approach represents a paradigm shift from substrate control (using a chiral starting material) to catalyst control (using a chiral catalyst to direct the reaction of an achiral substrate).

-

Catalytic Cycle of the Enantioselective HLF Reaction

Caption: Proposed catalytic cycle for the Cu-catalyzed enantioselective C-H imination.

Protocol: Enantioselective Synthesis of Pyrrolines via Catalytic HLF Reaction

This protocol describes the general procedure for the synthesis of enantioenriched pyrrolines, which can be subsequently reduced to the corresponding chiral hydroxypyrrolidines.[12]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a copper(I) acetate precatalyst, a chiral ligand (L), and an arylboronic acid are combined in a reaction vessel with a suitable solvent (e.g., 1,2-dichloroethane). The mixture is stirred to form the active LCu(I)Ar catalyst complex.

-

Reaction Initiation: The oxime starting material and an oxidant are added to the catalyst solution.

-

Reaction Progress: The reaction is stirred at a specified temperature (e.g., room temperature) for a set period (e.g., 12-24 hours) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting enantioenriched pyrroline is purified using column chromatography.

-

Reduction to Hydroxypyrrolidine: The purified pyrroline can be stereoselectively reduced to the corresponding saturated hydroxypyrrolidine using standard reducing agents (e.g., sodium borohydride), often with high diastereoselectivity.

Data Presentation: Scope of the Enantioselective HLF Reaction

The power of this method lies in its broad applicability to various substrates, delivering high yields and excellent enantioselectivity.

| Entry | Ketone Precursor | Pyrroline Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | 92 | 95 |

| 2 | 4'-Fluoroacetophenone | 85 | 96 |

| 3 | 4'-Methoxyacetophenone | 91 | 93 |

| 4 | Propiophenone | 88 | 94 (syn) |

| 5 | Cyclohexyl methyl ketone | 75 | 90 |

| Data are representative examples adapted from the literature to illustrate the reaction's scope.[12] |

Conclusion and Future Outlook

The journey from the discovery of hydroxyproline in collagen to the development of sophisticated catalytic asymmetric syntheses illustrates the remarkable progress in organic chemistry.[2][12] Early reliance on the chiral pool provided the foundational knowledge and material access to these crucial structures.[6] However, the modern demand for structural diversity and stereochemical precision in drug development has driven the invention of powerful de novo methods.[14][15][16]

The enantioselective HLF reaction is just one example of the ongoing innovation in C-H functionalization, which promises to build molecular complexity more efficiently than ever before.[12][13] Concurrently, the field of organocatalysis, where proline and its hydroxy-derivatives play a starring role, continues to provide metal-free, environmentally benign synthetic alternatives.[1][17][18] Future advancements will likely focus on combining these strategies, such as integrating biocatalysis with chemical catalysis, to further enhance the efficiency, selectivity, and sustainability of chiral hydroxypyrrolidine synthesis.[16] For researchers and drug development professionals, a deep understanding of this synthetic evolution is essential for designing next-generation therapeutics and catalysts.

References

-

Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. Request PDF. Available at: [Link]

-

Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. Available at: [Link]

- Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. Google Patents.

-

Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Hydroxyproline. Wikipedia. Available at: [Link]

-

4-chloroprolines: synthesis, conformational analysis, and effect on the collagen triple helix. PubMed. Available at: [Link]

-

A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

-

Proline and hydroxyproline metabolism: implications for animal and human nutrition. National Institutes of Health. Available at: [Link]

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Available at: [Link]

- Method for producing optically active 3-hydroxypyrrolidine derivative. Google Patents.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. Available at: [Link]

-

Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. Royal Society of Chemistry. Available at: [Link]

-

Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ACS Publications. Available at: [Link]

-

Heterogeneous organocatalysis: the proline case. National Institutes of Health. Available at: [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. Available at: [Link]

-

Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. PubMed. Available at: [Link]

-

L-Hydroxyproline derivatives used in this study. ResearchGate. Available at: [Link]

-

The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Royal Society of Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed. Available at: [Link]

-

Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. YouTube. Available at: [Link]

-

Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. Available at: [Link]

-

Progress in Synthesis of Pyrrolidine Derivatives by Hofmann-Löffler-Freytag Type Reactions. jstage.jst.go.jp. Available at: [Link]

-

Hydroxyproline (PAMDB000179). P. aeruginosa Metabolome Database. Available at: [Link]

-

L-Hydroxyproline. PubChem. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

The Imperative of Chirality in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] A molecule's specific three-dimensional arrangement of atoms, its stereochemistry, is critical to its biological function. A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[2][3] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][4] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[3]

The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[2][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug and encouraging the development of single-enantiomer pharmaceuticals.[5][6] This regulatory landscape has driven a dramatic growth in the demand for chiral intermediates and reagents, making the efficient synthesis of single enantiomers a critical objective in drug discovery and development.[1][7] Today, there is a strong regulatory preference to bring single enantiomers to market, with racemates rarely being approved.[8]

Sourcing Enantiomerically Pure Compounds: The Three Primary Strategies

The challenge for the synthetic chemist is to obtain a single enantiomer from a reaction that could potentially produce two. Broadly, three strategic approaches have been established to solve this problem: utilizing nature's pre-existing chiral molecules, separating a mixture of enantiomers, or, most powerfully, creating the desired enantiomer selectively from an achiral starting material.[1][2][7]

Caption: Primary strategies for obtaining enantiomerically pure compounds.

The Chiral Pool: Nature's Head Start

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure compounds from natural sources.[9][10] This strategy, also known as the chiron approach, leverages the pre-existing stereocenters in these natural building blocks as a foundation for constructing more complex target molecules.[10] The key advantage is that the chirality is already present, often avoiding the need for complex asymmetric induction steps.

Table 1: Representative Building Blocks from the Chiral Pool

| Chiral Building Block Class | Representative Examples | Key Synthetic Applications | Example Pharmaceutical Application |

|---|---|---|---|

| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts.[2] | Starting materials for HIV protease inhibitors (e.g., Saquinavir). |

| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, lactones, and α-halo acids. | Used in the synthesis of the antibiotic Linezolid. |

| Carbohydrates | D-Glucose, D-Mannitol, D-Ribose | Provide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis.[2] | D-Mannitol is a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir).[2] |

| Terpenes | (+)-Camphor, (-)-Menthol, (-)-Carvone | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[2] | Camphor derivatives are widely used as chiral auxiliaries in asymmetric synthesis. |

| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts.[2] | Cinchona alkaloids are ligands in the Sharpless Asymmetric Dihydroxylation.[2] |

Resolution of Racemates

When a chiral compound is synthesized without stereochemical control, it forms a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture. Resolution is the process of separating these enantiomers. While effective, a major drawback is that the maximum theoretical yield for the desired enantiomer is only 50%, unless the "unwanted" enantiomer can be racemized and recycled.[10][11]

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective for this purpose. One enantiomer reacts much faster to form a new product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric purity.[11][12]

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol via acylation, a common industrial application.[13]

-

Objective: To separate a racemic alcohol into one enantiomer as an ester and the other as the unreacted alcohol.

-

Materials:

-

Racemic alcohol (e.g., 1-phenylethanol) (1.0 eq)

-

Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435) (10-50 mg/mmol of substrate)

-

Acyl donor (e.g., vinyl acetate) (0.6 eq)

-

Anhydrous organic solvent (e.g., n-heptane or diisopropyl ether)

-

Activated 4Å molecular sieves

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic alcohol (1.0 eq) and anhydrous solvent (to 0.1 M concentration).

-

Add the acyl donor (0.6 eq). Using slightly more than half an equivalent ensures the reaction can proceed to ~50% conversion.

-

Add the immobilized lipase and activated molecular sieves. The sieves prevent hydrolysis of the ester product by removing any trace water.

-

Seal the flask and stir the suspension at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting ester product from the unreacted alcohol using column chromatography.

-

-

Self-Validation: The success of the resolution is validated by determining the enantiomeric excess (ee) of both the isolated ester and the unreacted alcohol via chiral HPLC or GC analysis. An efficient kinetic resolution will yield both compounds with high ee (>95%).

Asymmetric Synthesis

The most elegant and atom-economical approach is asymmetric synthesis, defined as a reaction in which an achiral unit is converted into a chiral unit in such a manner that unequal amounts of stereoisomers are produced.[14] This involves creating a new stereocenter with a distinct preference for one enantiomer over the other. This is achieved by introducing a source of chirality into the reaction environment.

Key Strategies in Asymmetric Synthesis

Asymmetric synthesis can be broadly categorized by the source of the stereochemical control: a chiral auxiliary temporarily attached to the substrate, a stoichiometric chiral reagent, or a catalytic amount of a chiral molecule.[9]

Chiral Auxiliary-Controlled Synthesis

This strategy involves covalently attaching a chiral molecule, the "auxiliary," to an achiral substrate.[14][15] The auxiliary's inherent stereochemistry then directs a subsequent reaction, forcing the creation of a new stereocenter in a predictable orientation (diastereoselective reaction).[10] After the reaction, the auxiliary is cleaved and can ideally be recycled.[16]

The Evans oxazolidinone auxiliaries, derived from amino acids, are a premier example of this approach. Their rigid structure and sterically demanding substituents provide a highly predictable and effective chiral environment.[17][18]

The causality behind the high diastereoselectivity of Evans auxiliary alkylations lies in the formation of a rigid, chelated (Z)-enolate.[19][20] The metal cation (e.g., Li⁺, Na⁺) forms a five-membered chelate with the two oxygen atoms. This locks the conformation of the N-acyl group. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl group) effectively blocks one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered opposite face, leading to the formation of a single diastereomer.[19][20]

Caption: Logical workflow for Evans auxiliary-controlled alkylation.

This three-step procedure details the acylation of the auxiliary, the diastereoselective alkylation, and the final cleavage to yield an enantiopure carboxylic acid.[19]

-

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes to form the lithium salt.

-

Add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Purify by column chromatography to yield the N-acyloxazolidinone.

-

-

Step 2: Diastereoselective Enolate Alkylation

-